molecular formula C7H13NO3 B11757387 Methyl (S)-1,4-oxazepane-5-carboxylate

Methyl (S)-1,4-oxazepane-5-carboxylate

Cat. No.: B11757387
M. Wt: 159.18 g/mol
InChI Key: FXDMGMAWGOGVCR-LURJTMIESA-N
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Description

Methyl (S)-1,4-oxazepane-5-carboxylate is an organic compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1,4-oxazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1,4-oxazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane-5-carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Methyl (S)-1,4-oxazepane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl (S)-1,4-oxazepane-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: A simpler analog without the carboxylate group.

    1,4-Dioxane: A related compound with two oxygen atoms in the ring.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Methyl (S)-1,4-oxazepane-5-carboxylate is unique due to the presence of both an oxygen and a nitrogen atom in the seven-membered ring, along with a carboxylate group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (5S)-1,4-oxazepane-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

FXDMGMAWGOGVCR-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCOCCN1

Canonical SMILES

COC(=O)C1CCOCCN1

Origin of Product

United States

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